molecular formula C22H20BrFN2O3S B3643963 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide

Cat. No.: B3643963
M. Wt: 491.4 g/mol
InChI Key: JCYODHKTMIUPCB-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is an organic compound containing the functional group R-SO2-NR’R’‘, with R, R’, and R’’ being organic groups. Sulfonamides are often used as antibiotics, acting as competitive inhibitors of the enzyme dihydropteroate synthetase .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide) with the corresponding sulfonyl chloride (4-bromophenylsulfonyl chloride). This would form a sulfonamide bond .


Molecular Structure Analysis

The molecule contains a sulfonamide group attached to a 4-bromophenyl group and a N1-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide group. The presence of these groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group, the bromophenyl group, and the fluorophenyl group would likely make the compound relatively polar and capable of forming hydrogen bonds .

Mechanism of Action

While the specific mechanism of action for this compound is not known, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibits bacterial growth and reproduction .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of other sulfonamides, it could potentially be explored for use as an antibiotic or other type of therapeutic agent .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O3S/c1-16-5-7-17(8-6-16)14-26(30(28,29)21-11-9-18(23)10-12-21)15-22(27)25-20-4-2-3-19(24)13-20/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYODHKTMIUPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide

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